molecular formula C13H20FNO2 B3852360 1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B3852360
M. Wt: 241.30 g/mol
InChI Key: SHOXEYQQBNOZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a fluorinated phenyl group, a hydroxypropyl group, and an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under basic conditions to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological effects.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
  • 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
  • 1-[(2-Methylphenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Comparison: 1-[(2-Fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or alkyl-substituted analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOXEYQQBNOZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1F)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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